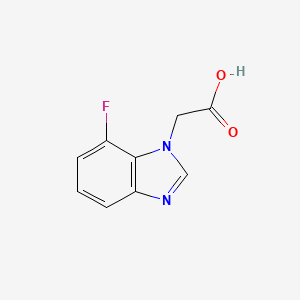![molecular formula C10H11NO4 B2457198 Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate CAS No. 477857-61-7](/img/structure/B2457198.png)
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate
Descripción general
Descripción
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate, also known as MCF, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a furoate ester derivative that has been synthesized through a specific method. It has been found to exhibit promising biochemical and physiological effects, making it an interesting candidate for further research.
Aplicaciones Científicas De Investigación
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the release of pro-inflammatory cytokines. Additionally, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has shown promise as an antitumor agent, as it has been found to induce apoptosis in cancer cells. Furthermore, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate is not fully understood. However, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of various genes involved in inflammation and cancer. Additionally, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to induce the activation of caspase-3, a protein involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to induce apoptosis in cancer cells, such as human cervical cancer cells (HeLa) and human breast cancer cells (Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate-7). Furthermore, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has been found to exhibit promising biological activity, making it an interesting candidate for further research. However, there are also some limitations to using Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate in lab experiments. For example, the mechanism of action of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate may exhibit different effects in different cell types, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate. One possible direction is to further investigate the mechanism of action of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate, as this may provide insight into its potential applications in various fields. Additionally, further studies are needed to determine the efficacy of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate as an anti-inflammatory, antitumor, and neuroprotective agent in vivo. Furthermore, it may be interesting to investigate the effects of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate in combination with other compounds, as this may enhance its biological activity. Overall, further research on Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has the potential to yield valuable insights into its potential applications in various fields.
Propiedades
IUPAC Name |
methyl 5-(cyclopropanecarbonylamino)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)7-4-5-8(15-7)11-9(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEPEJGLTGZCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)

